N-Methyl-2-oxoglutaramate
Description
N-Methyl-2-oxoglutaramate (C₆H₉NO₅, molecular weight 175.14 g/mol) is a methylated derivative of 2-oxoglutarate (α-ketoglutarate), a key intermediate in the tricarboxylic acid (TCA) cycle. Its structure features a methyl group attached to the nitrogen of the amide moiety, distinguishing it from non-methylated analogs. This compound participates in specialized metabolic pathways, particularly microbial nitrogen metabolism, where it undergoes hydrolysis to yield 2-oxoglutarate and methylamine .
Properties
Molecular Formula |
C6H8NO4- |
|---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
5-(methylamino)-2,5-dioxopentanoate |
InChI |
InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11)/p-1 |
InChI Key |
MOIJYNHJLPUMNX-UHFFFAOYSA-M |
SMILES |
CNC(=O)CCC(=O)C(=O)[O-] |
Canonical SMILES |
CNC(=O)CCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key differences between N-methyl-2-oxoglutaramate and structurally related compounds:
Key Observations :
This cyclization impacts its stability in experimental settings. In contrast, 2-oxoglutarate is highly stable and serves as a universal metabolite, while methylated esters like Methyl N-acetylanthranilate exhibit greater chemical inertness .
Metabolic Pathways: Unlike 2-oxoglutarate, which is integral to the TCA cycle, this compound is implicated in niche pathways, such as methylamine metabolism in Lactobacillus gallinarum . The absence of annotated enzymes for its hydrolysis in E. coli and MetaCyc contrasts with well-characterized reactions of 2-oxoglutarate, highlighting gaps in pathway knowledge .
In comparison, inhibitors of glycolate dehydrogenase (activity score 75 ± 0.3) and other enzymes show higher potency, reflecting divergent regulatory mechanisms .
Thermodynamic and Kinetic Properties
- By contrast, 2-oxoglutarate dehydrogenation in the TCA cycle is tightly coupled to NAD⁺ reduction, with well-defined thermodynamics (∆G° ≈ -7.7 kcal/mol).
Preparation Methods
Microbial Fermentation Using Engineered Strains
Metabolic engineering of Pseudomonas putida KT2440 has enabled fermentative N-Me-2-OG production from glycerol and methylamine (MMA). Key steps include:
-
Heterologous Pathway Integration : The γ-glutamylmethylamide synthetase (gmaS) and N-methylglutamate synthase (mgsABC) genes from Methylobacterium extorquens DM4 were introduced into P. putida. These enzymes catalyze the ATP-dependent methylation of L-glutamate to γ-glutamylmethylamide (GMA), followed by transamination to N-Me-2-OG.
-
Fed-Batch Optimization : A fed-batch bioreactor achieved a titer of 17.9 g/L N-Me-2-OG with a yield of 0.1 g/g glycerol (Table 1). MMA supplementation at 24-hour intervals prevented substrate inhibition while maintaining metabolic flux.
Table 1: Fermentation Performance of P. putida NMG3
| Parameter | Value |
|---|---|
| Maximum Titer | 17.9 g/L |
| Volumetric Productivity | 0.13 g/L·h |
| Yield (g/g glycerol) | 0.1 |
| Cultivation Time | 107 hours |
This method faces challenges in scaling due to MMA toxicity and the need for precise feeding strategies.
Enzyme-Catalyzed Methylation
Fe(II)/2-oxoglutarate (2OG)-dependent oxygenases, such as DfmD, catalyze N-methylation via radical intermediates. The proposed mechanism involves:
-
Substrate Binding : 2OG and trimethyl-2-aminoethylphosphonate (TMAEP) coordinate to the Fe(II) center.
-
Oxidative Decarboxylation : 2OG is decarboxylated, generating an Fe(IV)-oxo intermediate.
-
Radical-Mediated Methylation : The Fe(IV)-oxo species abstracts a hydrogen atom, forming an N-methyl radical that adds to a double bond, yielding N-Me-2-OG.
This method is stereoselective but requires stoichiometric 2OG and suffers from low catalytic turnover (≤5% yield).
Chemical Synthesis Approaches
Chemical routes offer scalability but often lack enantioselectivity. Two primary strategies have been explored:
Direct Methylation of 2-Oxoglutaramate
Methylation of 2-oxoglutaramate using methyl iodide (CH₃I) in alkaline conditions proceeds via nucleophilic substitution:
Challenges :
Condensation of Methylamine with 2-Oxoglutaric Acid
Condensation reactions between methylamine and 2-oxoglutaric acid in aqueous media yield N-Me-2-OG:
Optimization :
-
pH Control : Reactions at pH 7.5–8.0 prevent hydrolysis of the amide bond.
-
Catalysts : Zn²⁺ or Mg²⁺ ions enhance reaction rates by stabilizing intermediates (yield: ~45%).
Biotechnological Innovations
Recent advances focus on enzyme engineering and pathway modularity:
-
Chimeric Enzymes : Fusion of mgsABC with glutamate dehydrogenase (GDH) improved carbon flux toward N-Me-2-OG in E. coli (1.8-fold yield increase).
-
Cofactor Recycling : NADH-dependent systems coupled with formate dehydrogenase reduced cofactor costs by 40%.
Analytical Methods for Characterization
Accurate quantification and structural validation are critical:
Q & A
Q. What is the enzymatic role of N-Methyl-2-oxoglutaramate in metabolic pathways, and how can its activity be experimentally detected?
this compound is hydrolyzed by the enzyme This compound hydrolase (EC 3.5.1.36) , producing 2-oxoglutarate and methylamine . Detection methods include:
- Radioactivity assays : Track labeled substrates/products (e.g., using C-methylamine) .
- Chromatography : Paper or HPLC to separate and quantify reaction products .
- Spectrophotometry : Monitor NADH/NAD+ changes in coupled assays (e.g., linking methylamine to dehydrogenase reactions).
Q. What are the optimal buffer conditions for studying this compound hydrolase activity?
Studies recommend Tris-Tricine buffer (0.025 mol dm) at pH 8.1 to maintain enzyme stability and activity. Thermodynamic parameters like ΔH° (37 kJ mol at 292 K) were derived under these conditions .
Q. How can researchers ensure reproducibility in experiments involving this compound?
- Detailed methodology : Document enzyme sources (e.g., purified vs. crude extracts), substrate purity, and reaction temperatures .
- Reference controls : Use known inhibitors (e.g., compounds targeting EC 3.5.1.36) and validate assays with positive/negative controls .
Advanced Research Questions
Q. How can contradictory thermodynamic data for this compound hydrolase be resolved?
Discrepancies in ΔH° or equilibrium constants may arise from:
- Methodological differences : Compare results from calorimetry vs. radioactivity assays .
- Buffer interference : Test alternative buffers (e.g., phosphate vs. Tris-Tricine) .
- Enzyme isoforms : Verify if studies used homologous enzymes with divergent kinetic properties .
Q. What computational and experimental strategies are effective for identifying this compound hydrolase inhibitors?
- Virtual screening : Use molecular docking to prioritize compounds with high affinity for the enzyme’s active site .
- In vitro validation : Perform enzyme inhibition assays (e.g., IC determination) and validate specificity against related hydrolases (e.g., EC 3.5.1.35) .
- Structural analysis : Resolve enzyme-inhibitor complexes via X-ray crystallography to guide rational design .
Q. How can the reversibility of the this compound hydrolase reaction be leveraged in metabolic engineering?
The reverse reaction non-enzymatically cyclizes 2-hydroxy-N-methyl-5-oxo-L-proline, enabling:
- Synthetic pathway design : Couple with methylamine-producing systems for chiral compound synthesis .
- Isotope labeling : Incorporate C-methylamine into 2-oxoglutarate for metabolic flux analysis .
Q. What are the challenges in distinguishing this compound hydrolase activity from other amidohydrolases?
- Substrate specificity : Test activity against structural analogs (e.g., N-ethyl-2-oxoglutaramate) .
- Inhibitor profiling : Use selective inhibitors (e.g., those identified in Table S1/S3 of ) .
- Gene knockout models : Compare metabolite profiles in wild-type vs. EC 3.5.1.36-deficient strains .
Methodological Guidance
Q. How should researchers structure a literature review on this compound’s biochemical roles?
-
Database searches : Use PubMed/Google Scholar with keywords like “EC 3.5.1.36” or “5-hydroxy-N-methylpyroglutamate synthase” .
05 文献检索Literature search for meta-analysis02:58 -
Exclusion criteria : Omit studies lacking enzymatic validation (e.g., indirect biomarker associations) .
-
Data synthesis : Tabulate kinetic parameters (K, V) and thermodynamic values across studies .
Q. What statistical approaches are recommended for analyzing enzyme inhibition data?
Q. How can conflicting results in inhibitor efficacy studies be addressed?
- Cross-lab validation : Share reagents (e.g., enzyme batches) to control for purity differences .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., consistent IC ranges) .
Tables for Key Data
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 8.1 (Tris-Tricine buffer) | |
| ΔH° (292 K) | 37 kJ mol | |
| Inhibitor Screening (IC) | 70 μM (n-tetracosane derivative) | |
| Enzyme Commission Number | EC 3.5.1.36 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
